Product packaging for ((4-Methylphenyl)amino)acetonitrile(Cat. No.:CAS No. 16728-84-0)

((4-Methylphenyl)amino)acetonitrile

Cat. No.: B098757
CAS No.: 16728-84-0
M. Wt: 146.19 g/mol
InChI Key: YDENRXHJQSFQKP-UHFFFAOYSA-N
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Description

((4-Methylphenyl)amino)acetonitrile (CAS 16728-84-0) is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is characterized by a logP of 1.56, indicating its relative hydrophobicity, and a predicted bioconcentration factor of 7.83 . Its primary researched application is in analytical chemistry, where it serves as a standard for method development and analysis using reverse-phase high-performance liquid chromatography (HPLC) . The compound can be effectively separated using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid, a method that is scalable from analytical to preparative separation for isolating impurities and is also suitable for pharmacokinetic studies . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid . From an environmental safety perspective, the compound has a predicted lowest Predicted No-Effect Concentration (PNEC) for freshwater of 15.1 μg/L . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request custom analytical data and chromatograms to support their specific method development work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B098757 ((4-Methylphenyl)amino)acetonitrile CAS No. 16728-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylanilino)acetonitrile
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InChI

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,7H2,1H3
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InChI Key

YDENRXHJQSFQKP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10N2
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DSSTOX Substance ID

DTXSID30168268
Record name ((4-Methylphenyl)amino)acetonitrile
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Molecular Weight

146.19 g/mol
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CAS No.

16728-84-0
Record name 2-[(4-Methylphenyl)amino]acetonitrile
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Record name [(4-methylphenyl)amino]acetonitrile
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Record name 2-(4-Tolylamino)acetonitrile
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Advanced Synthetic Methodologies for 4 Methylphenyl Amino Acetonitrile and Analogues

One-Pot Synthetic Approaches to Alpha-Amino Nitriles

One-pot multi-component reactions, particularly the Strecker reaction, represent a highly efficient and atom-economical pathway to α-aminonitriles. masterorganicchemistry.comfigshare.com These methods combine starting materials in a single flask, often under mild conditions, to generate complex products without isolating intermediates.

A novel one-pot synthesis of α-amino nitrile units has been developed utilizing the alkylative Strecker cyanation of readily available formamides. researchgate.net This methodology involves the concomitant addition of an organometallic reagent (e.g., a Grignard reagent) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to a formamide (B127407) substrate. researchgate.net The reaction is notable for its broad scope and mild, inexpensive conditions, providing a diverse range of α-amino nitriles in good yields. researchgate.net

The proposed mechanism suggests that a titanium(IV) isopropoxide catalyst acts as a Lewis acid, activating the formamide carbonyl group. This facilitates the addition of the Grignard reagent, forming a hemiaminal intermediate which, after elimination of a magnesium salt, generates an in-situ imine. Subsequent addition of the cyanide anion to this imine yields the final α-amino nitrile product. researchgate.net This method has been successfully applied to a variety of formamides and Grignard reagents, demonstrating its versatility in creating substituted α-amino nitriles. researchgate.net

Table 1: Scope of the Alkylative Strecker Cyanation for the Synthesis of α-Amino Nitrile Analogues. researchgate.net Reaction conditions involve the use of a formamide, a Grignard reagent, TMSCN, and a catalyst, yielding the corresponding α-amino nitrile.

Entry Formamide Grignard Reagent Product Yield (%)
1 N-benzylformamide Phenylmagnesium bromide 2-(benzylamino)-2-phenylacetonitrile 88
2 N-benzylformamide 4-Methoxyphenylmagnesium bromide 2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile 92
3 N-cyclohexylformamide Phenylmagnesium bromide 2-(cyclohexylamino)-2-phenylacetonitrile 85
4 N-phenylformamide Ethylmagnesium bromide 2-(phenylamino)butanenitrile 70

The efficiency of α-aminonitrile synthesis via Strecker-type reactions is highly dependent on reaction parameters such as the choice of catalyst, solvent, and reaction time. The optimization of these conditions is crucial for maximizing product yield and minimizing reaction time. scispace.com

In one such study, nano copper ferrite (B1171679) (CuFe₂O₄) was employed as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of α-aminonitriles from various aldehydes, amines, and TMSCN in water. scispace.comarabjchem.org The optimization process for the synthesis of 2-(4-Nitrophenyl)-2-(phenylamino)acetonitrile was systematically investigated. It was found that the amount of the nano CuFe₂O₄ catalyst significantly influenced both the reaction time and the yield of the product. The absence of the catalyst resulted in no product formation, highlighting its essential role. scispace.com

Table 2: Optimization of Catalyst Amount for the Synthesis of 2-(4-Nitrophenyl)-2-(phenylamino)acetonitrile. scispace.com Reaction: Benzaldehyde, Aniline (B41778), and TMSCN in water at room temperature.

Entry Catalyst Amount (mg) Time (min) Yield (%)
1 0 1440 0
2 5 72 74
3 15 55 92.5
4 25 55 92.5
5 30 55 92.5

These findings demonstrate that an optimal catalyst loading can be identified to achieve high yields in a significantly shorter time, making the process more efficient and economical. scispace.com

Metal-Catalyzed Cyanomethylation Strategies

Direct cyanomethylation via C-H bond activation is an increasingly important strategy for synthesizing α-aminonitriles, offering an alternative to traditional Strecker reactions. These methods often utilize transition metal catalysts to facilitate the formation of a new C-C bond between an amine substrate and a cyanomethyl source. organic-chemistry.orgnih.gov

Copper catalysts have been effectively used for the synthesis of α-amino nitriles through a methyl transfer from N,N-dimethylformamide (DMF) to aromatic amines. rsc.org This process involves the copper-catalyzed activation of a C(sp³)–H bond in DMF at room temperature. The reaction demonstrates high activity, excellent functional group tolerance, and a broad substrate scope under ambient conditions. rsc.org For instance, the reaction of p-toluidine (B81030) with DMF and TMSCN in the presence of a copper catalyst system yields the target compound, ((4-methylphenyl)amino)acetonitrile.

Table 3: Copper-Catalyzed Synthesis of this compound and Analogues. rsc.org Reaction conditions: Aromatic amine (0.2 mmol), Cu(OAc)₂ (10 mol%), ligand (20 mol%), TMSCN (2.0 equiv), DMF (2.0 mL) at room temperature for 24h.

Entry Aromatic Amine Product Yield (%)
1 p-Toluidine This compound 85
2 Aniline 2-(phenylamino)acetonitrile 81
3 4-Methoxyaniline 2-((4-methoxyphenyl)amino)acetonitrile 87
4 4-Chloroaniline 2-((4-chlorophenyl)amino)acetonitrile 72

Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst for organic synthesis. A mild and general protocol for the α-C-H cyanation of tertiary amines using an iron-based catalyst system has been developed. organic-chemistry.orgnih.gov This method is applicable to a wide array of substrates, including tertiary aniline-type compounds, which are structural analogues of the target molecule. organic-chemistry.orgchemrxiv.org

The reaction typically employs iron(III) chloride (FeCl₃) as the catalyst, an oxidant, and a cyanide source like potassium cyanide (KCN). organic-chemistry.org The protocol shows remarkable functional group tolerance, which is attributed to a proposed radical rebound mechanism rather than a process involving free radicals. organic-chemistry.orgnih.gov This allows for the late-stage functionalization of complex molecules. While the method is designed for tertiary amines, it provides a direct pathway to α-amino nitriles from N,N-disubstituted aniline precursors. For example, N,N-dimethyl-4-methylaniline can be effectively cyanated to yield 2-(methyl(4-methylphenyl)amino)acetonitrile, a close analogue of the title compound. organic-chemistry.org

While nickel catalysis is a powerful tool for various cross-coupling reactions, direct C-H cyanomethylation of primary or secondary anilines to form α-aminoacetonitriles is not extensively documented in the reviewed literature. However, nickel-catalyzed methodologies provide indirect or related pathways to such structures.

One relevant strategy is the nickel-catalyzed deaminative cyanation, which converts primary alkyl amines into alkyl nitriles. organic-chemistry.org In this approach, a primary amine is first converted into a Katritzky pyridinium (B92312) salt. This salt then undergoes a nickel-catalyzed reaction with a cyanide source like zinc cyanide (Zn(CN)₂) to furnish the corresponding nitrile. organic-chemistry.org This method could be applied to a benzylic amine like (4-methylphenyl)methanamine to produce (4-methylphenyl)acetonitrile, a precursor that could potentially be further functionalized at the α-position.

Another related nickel-catalyzed transformation is the amination of haloacetonitriles. Although not a cyanomethylation of an aniline, nickel-catalyzed C-N cross-coupling reactions between anilines and halo-acetonitriles could theoretically provide a direct route to the desired α-amino nitrile structure. researchgate.netresearchgate.net These alternative strategies highlight the versatility of nickel catalysis in synthesizing nitrile-containing compounds, even if a direct cyanomethylation of the aniline N-H bond is not the primary pathway.

Electrochemical Synthesis Methods Involving Acetonitrile (B52724) as a Building Block

Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering mild reaction conditions and avoiding the need for harsh chemical oxidants. nih.govnih.gov Acetonitrile, a common solvent in electrochemistry, can also serve as a valuable C1 building block, participating directly in carbon-nitrogen bond formation. nih.gov

One promising electrochemical approach for the synthesis of N-aryl aminoacetonitrile (B1212223) analogues is the copper-catalyzed amidation of C-H bonds. nih.gov For instance, the electrochemical oxidation of arenes in the presence of a copper catalyst and acetonitrile can lead to the formation of N-benzylacetamides. nih.gov This methodology could potentially be adapted for the synthesis of this compound by utilizing p-toluidine or a related toluene (B28343) derivative as the starting material. The reaction would likely proceed through the electrochemical generation of a reactive nitrogen species from p-toluidine, which then couples with a cyanomethyl radical derived from acetonitrile.

Recent studies have demonstrated the electrochemical synthesis of various nitrogen-containing heterocycles and functionalized amines using acetonitrile as a reactant. rsc.orgnih.gov For example, polysubstituted oxazoles have been synthesized from ketones and acetonitrile through a Ritter-type reaction and oxidative cyclization. rsc.org Furthermore, electrochemical methods have been developed for the α-arylation of ketones and the synthesis of unnatural amino acids, showcasing the versatility of electrochemistry in constructing complex organic molecules. nih.govrsc.org While a direct electrochemical synthesis of this compound has not been explicitly detailed in the literature, the existing precedents provide a strong foundation for the development of such a method.

A proposed electrochemical synthesis of this compound could involve the anodic oxidation of p-toluidine to generate a cation radical, which then reacts with the cyanomethyl anion formed from the deprotonation of acetonitrile at the cathode. The reaction conditions, such as the choice of electrode material, supporting electrolyte, and solvent system, would be crucial for optimizing the yield and selectivity of the desired product.

Electrochemical Synthesis Parameter Potential Role in Synthesizing this compound Reference
Catalyst Copper salts can catalyze the C-N bond formation between the aromatic amine and acetonitrile. nih.gov
Solvent Acetonitrile can act as both the solvent and the cyanomethyl source. nih.govrsc.org
Electrodes Inexpensive materials like graphite (B72142) can be used as electrodes. rsc.org
Reaction Conditions Mild conditions (room temperature, ambient pressure) are typically employed. nih.gov

Preparation from Related Imine or Ketimine Precursors

The synthesis of α-aminonitriles from pre-formed or in situ generated imines is a well-established and highly versatile method, with the Strecker reaction being a cornerstone of this approach. umich.eduorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comsid.irwikipedia.org In the context of synthesizing this compound, the corresponding imine precursor would be N-(4-methylbenzylidene)-4-methylaniline. The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to this imine would yield the target α-aminonitrile. sid.ir

The reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the imine towards nucleophilic attack by the cyanide anion. organic-chemistry.org A variety of catalysts have been employed to promote this transformation, including metal complexes and organocatalysts. umich.edunih.govacs.orglookchem.com

Recent advancements in this area have focused on the development of catalytic enantioselective Strecker reactions, which allow for the synthesis of chiral α-aminonitriles with high enantiopurity. umich.edunih.govacs.orglookchem.comnih.gov This is particularly relevant for the synthesis of chiral amino acid derivatives. For the synthesis of this compound, if a chiral version were desired, a chiral catalyst, such as a cinchona alkaloid-derived squaramide or a chiral metal complex, could be employed. lookchem.com

The general protocol for the synthesis of this compound from its imine precursor would involve the following steps:

Formation of the imine, N-(4-methylbenzylidene)-4-methylaniline, by the condensation of p-tolualdehyde and p-toluidine. This can often be done in situ.

Addition of a cyanide source, such as TMSCN, to the imine in the presence of a suitable catalyst.

Work-up and purification of the resulting this compound.

Reactant/Catalyst Function in the Synthesis Reference
N-(4-methylbenzylidene)-4-methylanilineImine precursor umich.edu
Trimethylsilyl cyanide (TMSCN)Cyanide source sid.ir
Lewis or Brønsted AcidCatalyst for imine activation organic-chemistry.org
Chiral CatalystFor enantioselective synthesis nih.govacs.orglookchem.comnih.gov

Multicomponent Reactions Incorporating Acetonitrile and Aromatic Amines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing waste and simplifying experimental procedures. nih.govnih.gov The Strecker reaction, as mentioned previously, is a classic example of a three-component reaction, involving an aldehyde, an amine, and a cyanide source. umich.eduorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comsid.irwikipedia.org

The synthesis of this compound can be efficiently achieved through a one-pot Strecker reaction using p-tolualdehyde, p-toluidine, and a cyanide source like trimethylsilyl cyanide (TMSCN). sid.ir This approach is highly atom-economical and avoids the need to isolate the intermediate imine.

The reaction proceeds through the initial formation of the imine from p-tolualdehyde and p-toluidine, which is then attacked by the cyanide nucleophile to furnish the final α-aminonitrile product. The use of a catalyst, such as Zr(HSO₄)₄, can enhance the reaction rate and yield. sid.ir

Microwave-assisted MCRs have also been shown to be effective for the synthesis of related nitrogen-containing compounds, often leading to shorter reaction times and improved yields. nih.govnih.gov While a specific microwave-assisted synthesis of this compound is not prominently reported, this technique could likely be applied to the Strecker synthesis of this compound.

Component Role in the Multicomponent Reaction Reference
p-TolualdehydeAldehyde component sid.ir
p-ToluidineAmine component sid.ir
Trimethylsilyl cyanide (TMSCN)Cyanide source sid.ir
Catalyst (e.g., Zr(HSO₄)₄)To promote the reaction sid.ir

Strategies for Regioselective Synthesis of Substituted Aminoacetonitriles

Regioselectivity is a critical aspect in the synthesis of substituted organic molecules, as it dictates the specific position of functional group introduction. In the context of substituted aminoacetonitriles, achieving regioselectivity can be challenging, particularly when multiple reactive sites are present in the starting materials.

For the synthesis of analogues of this compound with additional substituents on the aromatic rings, controlling the position of these substituents is crucial. The regioselectivity is often determined by the directing effects of the existing functional groups on the aromatic rings during electrophilic or nucleophilic substitution reactions.

One strategy for achieving regioselective synthesis is through the use of directing groups that can guide the incoming substituent to a specific position. Another approach involves the use of specific catalysts that can favor the formation of one regioisomer over others. nih.gov

Recent research has explored the regioselective α-cyanation of unprotected alicyclic amines, where the position of cyanation can be controlled by the in situ formation of an imine intermediate. Although this work focuses on alicyclic amines, the principles of controlling regioselectivity through intermediate formation could be applied to the synthesis of substituted N-aryl aminoacetonitriles.

Furthermore, photocatalytic and electrochemical methods are emerging as powerful tools for regioselective functionalization. nih.govnih.gov These methods can generate reactive intermediates under mild conditions, which can then react with high regioselectivity. For example, the electrophotocatalytic aminooxygenation of aryl olefins has been shown to proceed with high regioselectivity, which is controlled by the choice of nucleophile. nih.gov

Developing a regioselective synthesis for a specifically substituted analogue of this compound would require careful consideration of the electronic and steric properties of the substituents and the choice of an appropriate synthetic methodology that allows for precise control over the reaction outcome.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of ((4-Methylphenyl)amino)acetonitrile, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound are based on the distinct electronic environments of the protons.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The two protons ortho to the amino group are expected to be shifted slightly upfield compared to the two protons ortho to the electron-donating methyl group. The methyl group itself gives rise to a singlet in the upfield region. The methylene (B1212753) protons adjacent to both the nitrogen and the nitrile group appear as a singlet, and the amino proton signal is typically a broad singlet that can appear over a wide range of chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (2H)~7.0-7.2Doublet2
Aromatic (2H)~6.6-6.8Doublet2
Methylene (-CH₂-)~3.8-4.2Singlet2
Amino (-NH-)Variable (broad)Singlet1
Methyl (-CH₃)~2.2-2.4Singlet3

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to confirm the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The spectrum would show a signal for the nitrile carbon (C≡N) in the characteristic downfield region for nitriles. The aromatic carbons would appear in the typical aromatic region, with four distinct signals due to the para-substitution pattern. The methylene carbon, influenced by the adjacent nitrogen and cyano group, would appear in the midfield region. Finally, the methyl carbon would resonate at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Nitrile (-C≡N)~117-120
Aromatic (C-NH)~145-148
Aromatic (C-CH₃)~130-133
Aromatic (2C)~129-131
Aromatic (2C)~113-115
Methylene (-CH₂-)~35-40
Methyl (-CH₃)~20-22

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

To definitively identify the signal corresponding to the secondary amine proton (-NH-), a deuterium (B1214612) exchange experiment is performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum.

The labile amine proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR spectroscopy, the signal attributed to the -NH- proton will disappear or significantly decrease in intensity. This confirms the assignment of the labile proton and distinguishes it from other non-exchangeable C-H protons in the molecule. This technique is a simple yet powerful tool for identifying protons attached to heteroatoms like oxygen or nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

Key absorptions that confirm the structure include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups.

C≡N Stretch: A sharp, medium-intensity absorption in the range of 2240-2260 cm⁻¹ is a clear indicator of the nitrile functional group. astrochem.org The intensity of this peak can sometimes be weaker than expected in aminoacetonitriles. ambeed.com

C=C Aromatic Bends: Absorptions in the 1500-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium-Weak
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2960Medium
NitrileC≡N Stretch2240 - 2260Medium, Sharp
Aromatic RingC=C Stretch1500 - 1600Medium-Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In a GC-MS analysis, the compound is first vaporized and separated from other components by gas chromatography before being introduced into the mass spectrometer. For this compound, which has a molecular formula of C₉H₁₀N₂, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 146.

The fragmentation pattern under electron ionization (EI) would provide further structural clues. Common fragmentation pathways for this molecule are expected to include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.

Loss of a cyano radical: A fragment corresponding to [M-26]⁺ at m/z 120 could be observed.

Formation of the tropylium (B1234903) ion: Cleavage of the benzylic C-N bond can lead to the formation of the highly stable methyl-substituted tropylium ion at m/z 91.

Loss of the aminomethyl group: A fragment corresponding to the p-tolyl cation could be observed.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
146[C₉H₁₀N₂]⁺ (Molecular Ion)
145[M-H]⁺
120[M-CN]⁺
91[C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the verification of a compound's elemental composition by providing a highly accurate measurement of its mass. Unlike low-resolution mass spectrometry, HRMS instruments can resolve small mass differences, allowing for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z). This is achieved by comparing the experimentally measured monoisotopic mass with a theoretically calculated mass for a proposed formula; a match within a narrow tolerance (typically < 5 ppm) provides strong evidence for that formula.

For this compound, the molecular formula is C₉H₁₀N₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen, is 146.08440 Da. nih.govnih.govepa.gov In a typical HRMS experiment, often using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high-resolution analysis would yield a precise m/z value that can be compared against the calculated value.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data

Molecular IonCalculated Mass (Da)Found Mass (Da)Mass Error (ppm)
[C₉H₁₁N₂]⁺ ([M+H]⁺)147.09167147.09162-0.34

This table is a representation of typical data. The "Found Mass" is a hypothetical value for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique predominantly used for the analysis of large, non-volatile biomolecules such as proteins and peptides. The process involves co-crystallizing the analyte with a large excess of a matrix compound that strongly absorbs at the laser wavelength. The laser energy is primarily absorbed by the matrix, leading to its desorption and ionization, which in turn gently ionizes the analyte molecules, minimizing fragmentation.

While powerful for macromolecules, MALDI-TOF MS is generally not the preferred method for the analysis of small molecules like this compound. A primary challenge is the presence of matrix-related ions in the low mass range (< 700 Da), which can interfere with and obscure the signals from the analyte. However, advancements in matrix selection and analytical techniques have made small-molecule analysis by MALDI-TOF MS more feasible. Specific matrices, such as 4-hydroxy-3-nitrobenzonitrile, have been developed to provide a cleaner background in the low mass region, potentially enabling the detection of small organic compounds. psu.edu Despite these advances, techniques like ESI-HRMS remain more routine and reliable for the structural confirmation of small molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of absorption are characteristic of the types of bonds and functional groups present.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic ring and heteroatoms. Key transitions include:

π → π* transitions: These high-energy transitions occur within the benzene ring of the p-tolyl group. The presence of the amino substituent (an auxochrome) typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions.

The spectrum is typically recorded in a non-absorbing solvent like acetonitrile (B52724) or ethanol. researchgate.net The positions and intensities (molar absorptivity, ε) of the absorption bands provide a characteristic fingerprint for the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

Solventλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Acetonitrile~240-250~10,000 - 15,000π → π* (Primary)
Acetonitrile~290-300~1,000 - 2,000π → π* (Secondary) / n → π*

This table contains expected values based on similarly structured aromatic amines. Actual experimental values may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The results are then used to calculate the percentage of carbon, hydrogen, and nitrogen.

This method serves as a crucial check for purity and confirmation of the molecular formula. The experimentally determined percentages are compared with the theoretical values calculated from the compound's formula. A close agreement, typically within a ±0.4% margin, is considered confirmation of the compound's elemental composition and purity. nih.gov

For this compound (C₉H₁₀N₂), the theoretical elemental composition is calculated as follows:

Molecular Weight: 146.19 g/mol nih.gov

Carbon (C): (9 * 12.011 / 146.19) * 100% = 73.93%

Hydrogen (H): (10 * 1.008 / 146.19) * 100% = 6.90%

Nitrogen (N): (2 * 14.007 / 146.19) * 100% = 19.17%

Table 3: Elemental Analysis Data for C₉H₁₀N₂

ElementTheoretical (%)Found (%)
Carbon (C)73.9373.85
Hydrogen (H)6.906.95
Nitrogen (N)19.1719.11

The "Found" values are representative examples that fall within the accepted ±0.4% deviation.

X-ray Crystallography for Solid-State Structure Determination

Note: As the specific crystal structure of this compound is not publicly available, the following sections will use data from the closely related structure, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, to illustrate the principles of crystallographic analysis. nih.goviucr.org

Once a crystal structure is solved, the precise geometric parameters of the molecule can be analyzed. This includes bond lengths, bond angles, and torsion (dihedral) angles, which together define the molecule's conformation. For instance, in the related triphenylamine (B166846) derivative, the bond angles around the central nitrogen atom are all close to 120°, indicating a planar or near-planar geometry for the nitrogen center. iucr.org Analysis of the bond lengths can also reveal electronic effects; for example, a shortening of the N-C bond to the phenyl ring can suggest intramolecular charge transfer. nih.goviucr.org

Table 4: Example of Geometric Parameters from a Related Crystal Structure

ParameterAtoms InvolvedValue (Å or °)
Bond LengthN-C(phenyl)1.366 (2) Å
Bond LengthC-C(aromatic)1.385 (3) Å
Bond AngleC-N-C116.71 (14)°
Torsion AngleC-C-N-C178.5 (2)°

Data is for the related compound 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile and serves for illustrative purposes. nih.gov

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. These non-covalent interactions, such as hydrogen bonds and π-π stacking, dictate the crystal's stability and physical properties.

In the crystal structure of the related triphenylamine derivative, molecules are organized into dimers through π-π stacking interactions between the phenyl rings of adjacent molecules, with a close atom-to-atom distance of 3.444 Å. nih.goviucr.org Additionally, the structure shows numerous short contacts involving the nitrogen atoms of the cyano groups and hydrogen atoms on adjacent molecules (C-H···N interactions), which function as weak hydrogen bonds that further stabilize the crystal packing. nih.goviucr.org Identifying these motifs is crucial for understanding the supramolecular chemistry of the compound.

Assessment of Intramolecular Charge Transfer via Bond Length Analysis

Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor molecules, where photoexcitation induces a significant redistribution of electron density from an electron-donating moiety to an electron-accepting group. In molecules like this compound, the p-tolyl group acts as the electron donor and the cyanomethyl group functions as the electron acceptor. The efficiency and nature of this charge transfer can be probed by examining changes in molecular geometry between the ground state and the excited state. X-ray crystallography provides precise bond length and angle measurements of the molecule in its ground state, which can be compared with computationally derived geometries of excited states to infer the characteristics of ICT.

In a molecule with a structure analogous to this compound, such as a triphenylamine derivative featuring a tricyanovinyl acceptor group, analysis of bond lengths clearly demonstrates the effects of charge transfer. researchgate.net The C-C bonds within the aromatic rings show lengths between 1.365 Å and 1.411 Å, which is shorter than a typical aromatic C-C bond, suggesting significant delocalization and conjugation. researchgate.net This quinoidal character of the phenyl ring is a hallmark of charge transfer from the donor nitrogen to the acceptor group.

The table below illustrates typical bond length changes expected in a donor-acceptor aromatic amine upon intramolecular charge transfer, based on a comparative analysis of related compounds.

BondExpected Change in ICT StateRationale
Donor-Ring (C-N) ShorteningIncreased double-bond character due to electron donation from nitrogen.
Ring C-C (adjacent to N) LengtheningShift towards a more quinoidal structure.
Ring C-C (remote from N) ShorteningShift towards a more quinoidal structure.
Acceptor (C≡N) LengtheningIncreased electron density in the nitrile's antibonding orbitals.

This table is a generalized representation based on established principles of ICT in donor-acceptor systems.

Therefore, a detailed crystallographic and computational analysis of this compound would be expected to reveal similar geometric modulations, providing quantitative insight into the pathway and extent of intramolecular charge transfer.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species with unpaired electrons, such as free radicals. u-tokyo.ac.jp In the context of this compound, radical intermediates can be formed through processes like oxidation, which would involve the removal of an electron from the nitrogen lone pair, creating an aminyl radical cation. EPR spectroscopy can provide definitive evidence for the formation of such radicals and offer detailed information about their electronic structure. researchgate.netconsensus.app

While specific EPR studies on this compound are not documented, research on analogous aniline (B41778) radical cations provides a clear framework for how such an analysis would be conducted. researchgate.netconsensus.app The EPR spectrum of a radical is characterized by its g-value and hyperfine coupling constants. The g-value indicates the environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H).

For an aminyl radical cation derived from this compound, the unpaired electron would be delocalized over the nitrogen atom and the p-tolyl ring. researchgate.net This delocalization can be mapped by analyzing the hyperfine coupling constants. The interaction with the ¹⁴N nucleus would split the EPR signal into a characteristic pattern, and further coupling to the protons on the aromatic ring and the adjacent methylene and methyl groups would create a complex, multi-line spectrum. The magnitude of these coupling constants is directly proportional to the spin density at each nucleus, allowing for a detailed picture of the radical's electronic distribution. nih.gov

Spin Trapping: Many radical intermediates are highly reactive and short-lived, making their direct detection by EPR challenging. wikipedia.orgnih.gov In such cases, the technique of spin trapping is employed. wikipedia.orgresearchgate.net This method involves adding a "spin trap" compound, typically a nitrone or a nitroso compound like PBN (α-phenyl-N-tert-butylnitrone) or DMPO (5,5-dimethyl-1-pyrroline N-oxide), to the reaction mixture. wikipedia.orgnih.gov The short-lived radical adds to the spin trap, forming a much more stable nitroxide radical adduct. wikipedia.org This persistent radical adduct can be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting spin adduct are often diagnostic of the original trapped radical, allowing for its identification. researchgate.netnih.gov

The table below summarizes the key EPR parameters that would be analyzed to characterize a radical intermediate of this compound.

ParameterInformation ProvidedExpected Observation for this compound Radical
g-value Electronic environment of the unpaired electron.Close to the free-electron value (~2.003), typical for organic radicals. u-tokyo.ac.jp
¹⁴N Hyperfine Coupling (aN) Spin density on the nitrogen atom.A significant coupling constant, confirming the aminyl radical character.
¹H Hyperfine Coupling (aH) Spin density on various protons (aromatic, methylene, methyl).Smaller coupling constants revealing the extent of delocalization onto the phenyl ring and alkyl groups.

By comparing experimentally obtained EPR spectra with quantum chemical simulations, a definitive characterization of any radical intermediates involved in the chemical transformations of this compound can be achieved. u-tokyo.ac.jpresearchgate.net

Advanced Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis and analytical separations, while column chromatography is the workhorse for preparative-scale purification.

HPLC is a highly sensitive and efficient technique for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products. thermofisher.comhelsinki.fi The choice of stationary and mobile phases is critical for achieving optimal separation. Given the polar nature of the amine and nitrile functionalities, reversed-phase HPLC is a common and effective approach. lcms.cz

A specific method for the analysis of this compound has been reported using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. This method employs a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov The use of acetonitrile as the organic modifier is often preferred over methanol (B129727) in reversed-phase HPLC for analyzing aromatic amines due to its lower UV absorbance at short wavelengths and its higher elution strength, which can lead to shorter analysis times. chromatographyonline.com

The table below outlines typical conditions for the HPLC analysis of this compound and related aromatic amines. lcms.cznih.gov

ParameterConditionPurpose
Column Reversed-Phase C18 or specialized polar-modified columns (e.g., Newcrom R1). nih.govchromatographyonline.comProvides retention for moderately polar to non-polar analytes based on hydrophobic interactions.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid. lcms.cznih.govAqueous component of the mobile phase; acid improves peak shape and suppresses ionization of the amine.
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH). lcms.cznih.govOrganic modifier; its proportion is varied (in gradient elution) to elute compounds of different polarities.
Elution Mode Gradient or Isocratic.Gradient elution is common for separating complex mixtures with varying polarities. chromatographyonline.com
Flow Rate 0.4 - 1.0 mL/min. lcms.czTypical analytical flow rate for standard HPLC columns.
Detection UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometry (MS). lcms.czAromatic ring provides strong UV absorbance for detection; MS provides mass information for identification.

This HPLC methodology is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies by analyzing biological matrices. nih.gov

For the purification of this compound on a preparative scale (milligrams to kilograms), flash column chromatography is the most common technique. wfu.edu The standard stationary phase for normal-phase chromatography is silica (B1680970) gel, which is polar and acidic. biotage.com

The separation on silica gel relies on the differential adsorption of compounds from a non-polar mobile phase. wfu.edu A solvent system, or eluent, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is used to move the compounds down the column. rochester.edu For polar compounds like this compound, a more polar eluent system, such as dichloromethane/methanol, may be required. rochester.edu

A significant challenge in the purification of amines on silica gel is their basicity. The acidic nature of silica can lead to strong, sometimes irreversible, adsorption of the amine, resulting in poor recovery and significant peak tailing. biotage.combiotage.com To mitigate this, several strategies can be employed:

Addition of a Competing Base: A small amount of a volatile base, such as triethylamine (B128534) (~1-3%), can be added to the eluent. rochester.edu The triethylamine neutralizes the acidic sites on the silica, preventing the target amine from binding too strongly and allowing for much-improved elution.

Use of Amine-Functionalized Silica: Specialty stationary phases, where the silica surface is chemically modified with amino groups (e.g., aminopropyl-functionalized silica), can be used. biotage.combiotage.com This creates a less acidic environment, which is ideal for the purification of basic compounds.

The following table provides examples of solvent systems commonly used for the column chromatography of aromatic amines. wfu.edurochester.edu

Stationary PhaseEluent SystemCompound PolarityNotes
Silica Gel Ethyl Acetate / HexanesNormal PolarityStandard system for many organic compounds. A gradient from low to high ethyl acetate concentration is typical.
Silica Gel Methanol / DichloromethanePolar CompoundsUsed for compounds that are poorly soluble or too strongly retained in EtOAc/Hexanes. rochester.edu
Silica Gel with Triethylamine EtOAc / Hexanes + 1% Et₃NBasic CompoundsThe added base improves recovery and peak shape for amines. rochester.edu
Amine-Functionalized Silica Ethyl Acetate / HexanesBasic CompoundsProvides excellent separation for basic amines without the need for mobile phase additives. biotage.com

The selection of the appropriate stationary and mobile phases is typically guided by preliminary analysis using Thin Layer Chromatography (TLC), which allows for the rapid screening of different solvent systems to find the optimal conditions for separation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and properties.

The first step in the computational analysis of a molecule like ((4-Methylphenyl)amino)acetonitrile involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, three-dimensional structure. DFT methods, employing various functionals and basis sets, are used to calculate the potential energy surface of the molecule and identify its energy minima.

Table 1: Representative Theoretical Data for a Related Aminonitrile Derivative

ParameterValueMethod/Basis SetReference
Optimized GeometryNon-planarDFT/B3LYP/6-311++G(d,p) researchgate.net
Dihedral Angle (C-N-C-C)Varies with conformerDFT CalculationsN/A

Note: Data presented is for a related compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, and is illustrative of the types of parameters obtained from DFT calculations. researchgate.net

DFT calculations are instrumental in predicting the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited.

From the HOMO and LUMO energies, various molecular reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on other organic molecules have shown how substitutions on the aromatic ring can significantly influence these electronic properties. researchgate.net

Table 2: Calculated Electronic Properties for a Related Aminoindene System

PropertyValueComputational MethodReference
HOMO Energy-5.99 eVCAM-B3LYP/6-31G(d) nih.gov
LUMO Energy-1.11 eVCAM-B3LYP/6-31G(d) nih.gov
HOMO-LUMO Gap4.88 eVCAM-B3LYP/6-31G(d) nih.gov

Note: This data is for the 1-AII tautomer of 4-amino-3-iminoindene and serves as an example of electronic properties calculated via DFT. nih.gov

Computational chemistry, particularly DFT, can be employed to investigate the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of reaction enthalpies, activation energies, and the relative stabilities of any intermediates formed during the reaction.

For this compound, potential reactions of interest could include its synthesis or its participation in further chemical transformations. For example, in the study of SNAr reactions, DFT calculations have been used to elucidate the reaction mechanism, including the stability of Meisenheimer complexes, which are key intermediates. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum of a compound.

For this compound, TD-DFT calculations would likely predict absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring and potentially n→π* transitions involving the nitrogen lone pairs. The solvent environment can also be modeled to predict solvatochromic shifts. Studies on related compounds like aminocoumarins in acetonitrile (B52724) have demonstrated the utility of TD-DFT in accurately predicting absorption spectra. rsc.org Furthermore, research on substituted acetonitriles has shown that modifications to the molecular structure, such as the introduction of different functional groups, can lead to significant changes in the absorption and emission properties. researchgate.net

Table 3: Illustrative TD-DFT Data for a Modified Acetonitrile Derivative

ParameterValueComputational MethodReference
Maximum Absorption Wavelength (λmax)Varies with substitutionTD-DFT/M062X/6-31G(d,p) researchgate.net
Oscillator Strength (f)Calculated for each transitionTD-DFT/M062X/6-31G(d,p) researchgate.net

Note: This table illustrates the type of data obtained from TD-DFT calculations on a modified 4-(methoxyphenyl)acetonitrile, highlighting the influence of chemical modification on optical properties. researchgate.net

Computational Modeling of Reaction Mechanisms

Beyond energetics, computational chemistry provides tools to elucidate the detailed step-by-step mechanisms of chemical reactions.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Locating and characterizing the transition state structure is a key goal of computational reaction mechanism studies. Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate, or intrinsic reaction coordinate (IRC), represents the minimum energy path connecting the reactants to the products through the transition state. Following the IRC from the transition state allows for the confirmation that the located transition state indeed connects the desired reactants and products. For reactions involving molecules like this compound, such as nucleophilic substitution or addition reactions, computational modeling can reveal the precise geometry of the transition state and the sequence of bond-breaking and bond-forming events. For instance, in studies of SNAr reactions in acetonitrile, the transition state for the rate-determining step has been characterized as a cyclic structure. researchgate.net

Characterization of Short-Lived Intermediates

In the course of chemical reactions, molecules often pass through transient, high-energy states known as intermediates. These species are fleeting and often difficult to detect experimentally. Computational chemistry offers a powerful toolkit to identify and characterize these short-lived intermediates, providing a deeper understanding of reaction mechanisms.

While specific studies on the short-lived intermediates of this compound are not extensively documented in publicly available literature, the characterization of such species would typically involve the application of quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and geometry of potential intermediates.

For a molecule like this compound, potential short-lived intermediates could arise from various reaction pathways, such as radical reactions or ionic processes. For instance, in a hypothetical reaction involving hydrogen abstraction, a radical intermediate could be formed on the methylene (B1212753) group or the amino group. Computational methods can predict the relative stability of these radicals, their spin density distribution, and their geometric parameters.

Table 1: Hypothetical Short-Lived Intermediates of this compound and Methods for Characterization

Intermediate TypePotential Site of FormationComputational Characterization MethodsKey Properties to Determine
Radical CationAromatic Ring or Nitrogen AtomDFT, MP2, CCSD(T)Ionization Potential, Spin Density, Geometry
Radical AnionCyano Group or Aromatic RingDFT, MP2Electron Affinity, Spin Density, Geometry
Carbon-centered RadicalMethylene BridgeDFT, CASSCFBond Dissociation Energy, Hyperfine Coupling Constants
Nitrogen-centered RadicalAmino GroupDFT, CASSCFBond Dissociation Energy, Hyperfine Coupling Constants
CarbocationMethylene BridgeDFT, G3/G4 TheoryFormation Enthalpy, Stability, NPA Charges
CarbanionMethylene BridgeDFTProton Affinity, Geometry, NBO Analysis

Exploration of Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. whiterose.ac.uk By exploring the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states, which are the energy maxima along a reaction coordinate, representing the energy barrier for a reaction. whiterose.ac.uk

The exploration of the PES for chemical transformations of this compound would provide a comprehensive picture of its reactivity. This involves locating the stationary points on the PES, which include the reactants, products, intermediates, and transition states.

Key aspects of exploring the PES for this compound would include:

Reactant and Product Optimization: The first step is to find the minimum energy structures of the reactant, this compound, and the potential products of a given transformation.

Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state connecting the reactants and products. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it indeed connects the desired reactant and product minima on the PES.

For instance, a potential transformation of this compound could be its hydrolysis to form (4-methylphenyl)aminoacetic acid. A computational study of this reaction would involve mapping the PES for the stepwise addition of water across the nitrile group. This would reveal the energy barriers for each step and the structure of any intermediates, such as an imidic acid.

Table 2: Computational Parameters for PES Exploration of a Hypothetical Hydrolysis of this compound

Computational TaskMethodBasis SetInformation Obtained
Geometry OptimizationDFT (e.g., B3LYP, M06-2X)Pople (e.g., 6-31G*) or Dunning (e.g., cc-pVTZ)Minimum energy structures of reactants, products, and intermediates
Frequency CalculationSame as optimizationSame as optimizationVibrational frequencies, zero-point vibrational energy, characterization of stationary points
Transition State SearchQST2, QST3, Berny optimizationSame as optimizationGeometry and energy of the transition state
IRC CalculationHPC, EulerPCSame as optimizationConfirmation of the reaction path connecting reactants and products via the transition state

While specific published data on the complete PES for transformations of this compound is scarce, the methodologies described provide a robust framework for its theoretical investigation. Such studies are essential for predicting reactivity, understanding reaction mechanisms, and designing new synthetic pathways.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Exploration of Biological Activity for Derived Structures

The core structure of ((4-Methylphenyl)amino)acetonitrile serves as a versatile scaffold for the development of a diverse array of biologically active compounds. Researchers have explored its derivatives for various therapeutic applications, focusing on the mechanisms of action at a molecular level, rather than human clinical trials.

Development of Anthelmintic Compounds with Novel Modes of Action

A significant area of research has been the development of anthelmintic compounds derived from aminoacetonitrile (B1212223). These derivatives, often referred to as aminoacetonitrile derivatives (AADs), have emerged as a new class of synthetic anthelmintics. researchgate.netnih.gov They have shown high activity against parasitic nematodes, including strains that are resistant to existing drug classes like benzimidazoles, imidazothiazoles, and macrocyclic lactones. nih.govwormboss.com.aud-nb.info

The primary mode of action for AADs involves their interaction with nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Specifically, monepantel (B609222), a prominent AAD, targets the ACR-23 receptor, a subunit of the DEG-3 family of nAChRs found only in nematodes. researchgate.netembopress.org This binding leads to the paralysis and eventual death of the worm. researchgate.net It has been demonstrated that only the S-enantiomer of these compounds possesses this parasiticidal activity. researchgate.net

The discovery of AADs was the result of extensive screening and structure-activity relationship (SAR) studies. nih.gov One particular derivative, AAD-1566 (monepantel), was identified as a promising candidate for drug development. d-nb.infonih.gov It has proven effective against both larval and adult stages of various pathogenic nematode species. d-nb.info While resistance to monepantel has been reported in some instances, the unique mode of action of AADs continues to make them a critical area of research in the fight against anthelmintic resistance. embopress.org

Table 1: Prominent Aminoacetonitrile Derivatives (AADs) and their Anthelmintic Properties

CompoundTarget Organism(s)Mechanism of ActionKey Findings
Monepantel (AAD-1566) Haemonchus contortus, Trichostrongylus colubriformisTargets nematode-specific ACR-23 nicotinic acetylcholine receptor subunit. researchgate.netembopress.orgEffective against multi-drug resistant nematode strains. d-nb.info
AAD-450 NematodesPrecursor to more potent AADs.Led to the synthesis and evaluation of over 700 AAD molecules. researchgate.net

Investigation of Antimicrobial Properties of Related Derivatives

While the primary focus has been on anthelmintic activity, research has also extended to the antimicrobial potential of compounds derived from or related to the aminoacetonitrile scaffold. For instance, studies on newly synthesized aurone (B1235358) derivatives, which can be conceptually related to the broader class of nitrogen-containing heterocyclic compounds, have shown promising antimicrobial activity. mdpi.com

In one study, a series of 31 new aurone derivatives were evaluated for their activity against a panel of microbes. mdpi.com Several compounds demonstrated significant effects against Gram-positive bacteria, Gram-negative bacteria, mycobacteria, and fungi. mdpi.com Specifically, compounds bearing acetamido and amino groups, with certain substitutions on the B ring, were found to be particularly potent. mdpi.com

Another area of investigation involves the synthesis of novel benzonaphthonitrile derivatives. One such derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. nih.gov Additionally, new metal ion complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile (B52724) have been synthesized and screened for their antibacterial activity against various microorganisms. researchgate.net

Assessment of Anticancer Activity in Derived Analogues

Analogues derived from structures related to this compound have been investigated for their potential as anticancer agents. For example, the aminoacetonitrile derivative monepantel (AAD 1566) has been studied for its anticancer properties in preclinical models of human ovarian cancer. nih.gov This research demonstrated that monepantel can modulate cell cycle regulatory proteins, reduce the expression of associated cyclin-dependent kinases, and induce cleavage of PARP-1, a marker of cell death. nih.gov

Furthermore, the introduction of a methoxy (B1213986) group into a benzene (B151609) ring, a feature present in this compound, has been shown to enhance the anticancer activity of various compounds. nih.gov Research on 4-methylumbelliferone (B1674119) analogues has also yielded promising results, with some derivatives exhibiting potent anticancer activities against tested cancer cells while showing low cytotoxicity to normal cells. nih.gov

Studies on C4'-substituted oleandrin (B1683999) analogues have also been conducted, with some derivatives showing stronger cytotoxicity towards human cervical carcinoma cell lines than the parent compound. nih.gov Specifically, 4'-β-amino-4'-dehydroxyloleandrin demonstrated significantly lower IC50 values against several human cancer cell lines compared to oleandrin. nih.gov

Studies on Molecular Target Interactions for Related Compounds

Understanding the interaction between a compound and its molecular target is crucial for drug development. For aminoacetonitrile derivatives, particularly in the context of their anthelmintic activity, the primary molecular target has been identified as a nematode-specific nicotinic acetylcholine receptor (nAChR). researchgate.netembopress.org Cryo-electron microscopy studies of the Caenorhabditis elegans acetylcholine receptor ACR-23 have provided structural insights into how monepantel binds to this target. embopress.org

Structure-activity relationship (SAR) studies are a fundamental component of this research, aiming to understand how chemical structure relates to biological activity. drugdesign.org For anthelmintic AADs, SAR studies have been instrumental in optimizing the lead molecules to enhance potency and selectivity. nih.gov

In the realm of anticancer research, investigations into monepantel's mechanism suggest that its cytotoxic effects in ovarian cancer cells are not mediated by the same nicotinic acetylcholine receptors as its anthelmintic action. nih.gov Instead, it appears to interact with cell cycle regulatory proteins. nih.gov For other classes of compounds, such as coumarin (B35378) derivatives, virtual screening and molecular dynamics simulations are employed to explore binding affinities to various protein targets, providing a basis for understanding ligand-receptor interactions at an atomic level. jcchems.com

Significance in Astrochemical and Prebiotic Chemistry Research (Aminoacetonitrile analog)

Aminoacetonitrile (AAN), a structural analog of this compound, is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. It is considered a key precursor to glycine (B1666218), the simplest amino acid, and has been detected in the interstellar medium, specifically in the star-forming region Sagittarius B2(N). rsc.orgastrobiology.comoup.com

The formation of aminoacetonitrile is a crucial step in the Strecker synthesis, a plausible prebiotic pathway for the formation of amino acids from simple molecules like formaldehyde (B43269), ammonia (B1221849), and hydrogen cyanide. rsc.orgresearchgate.net Laboratory experiments have demonstrated that this synthesis can occur under astrophysical-like conditions, such as the warming of interstellar ice analogues. rsc.org

Aminoacetonitrile is hypothesized to be a component of the organic aerosols on Titan, Saturn's largest moon. acs.orgacs.org Studies have shown that the hydrolysis of such organics can lead to the formation of amino acids. acs.org The presence of ammonia appears to be a key factor in this process. acs.org

Furthermore, aminoacetonitrile is relatively resistant to vacuum ultra-violet radiation, suggesting it could act as a stable reservoir for glycine in the interstellar medium. aanda.orgaanda.org Chemical models of hot cores in interstellar clouds predict a significant gas-phase abundance of aminoacetonitrile, which is consistent with observational data. astrobiology.comarxiv.org The primary formation pathway is believed to be through free radical reactions on the surface of cosmic dust grains. astrobiology.comarxiv.org

Q & A

Q. What synthetic routes are recommended for preparing ((4-Methylphenyl)amino)acetonitrile and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, disulfonamide derivatives can be prepared by reacting (4-methylphenyl)sulfonyl chloride with aminopyridines under reflux in acetonitrile, yielding products with 80% efficiency after purification . Key intermediates like {4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile (C₁₂H₁₂N₆) require stepwise functionalization of triazine cores, with yields optimized using catalysts like DMAP .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • ¹H NMR : Characteristic peaks include δ = 2.26 ppm (singlet for methyl groups) and aromatic protons at δ = 7.1–8.5 ppm. Exchangeable NH protons appear at δ = 10.4–10.6 ppm .
  • IR : Stretching vibrations for nitrile (C≡N) are observed at ~2200–2250 cm⁻¹, while sulfonamide S=O groups absorb at 1332 cm⁻¹ and 1160 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z = 645 for disulfonamide derivatives) confirm molecular weight .

Q. What chromatographic methods are suitable for analyzing purity and stability?

Reverse-phase HPLC with acetonitrile/water gradients (e.g., 80:20 to 93:7) is effective for quantifying derivatives. GC-MS analysis using a DB-5 column can identify volatile byproducts, with detection limits <0.1% for impurities .

Q. What storage conditions ensure the stability of this compound?

Store as a crystalline solid at -20°C in airtight containers. Stability exceeds five years when protected from light and moisture. Handle under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can discrepancies in spectral data for derivatives be resolved?

Contradictions in NMR/IR results often arise from tautomerism or solvent effects. For example, NH protons may shift due to hydrogen bonding in DMSO-d₆ versus CDCl₃. Cross-validate data using X-ray crystallography (via SHELX refinement) or computational DFT calculations to confirm conformers .

Q. What strategies optimize reaction yields under varying catalytic conditions?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene minimizes side reactions in Friedel-Crafts alkylation .
  • Catalysts : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yields >75%) or TEMPO for oxidative coupling .

Q. How do computational methods predict biological interactions of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like DNA methyltransferases or fungal enzymes. QSAR models prioritize derivatives with low IC₅₀ values (e.g., <10 µM for antifungal activity) .

Q. What crystallographic approaches resolve structural ambiguities in complexes?

SHELXL refines high-resolution X-ray data (R-factor <5%) by modeling disorder or twinning. For low-resolution data, SHELXD’s dual-space recycling improves phase determination. Validate hydrogen-bonding networks using SHELXPRO’s graphical interface .

Q. How do reaction parameters influence regioselectivity in derivative synthesis?

  • Temperature : Lower temps (0–25°C) favor kinetically controlled products (e.g., para-substitution on aryl rings).
  • pH : Basic conditions (pH >9) deprotonate NH groups, directing electrophilic attack to electron-rich sites .

Q. What experimental designs evaluate enzyme inhibition potential?

  • Kinetic Assays : Measure Ki values via Lineweaver-Burk plots for competitive inhibitors.
  • Cellular Models : Test cytotoxicity in HEK293 or MCF-7 cells (IC₅₀ <50 µM indicates therapeutic potential) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 hr conventional) .
  • Analytical Cross-Check : Combine HPLC (purity) with MALDI-TOF (mass accuracy) for batch validation .
  • Safety Protocols : Always review SDS for handling guidelines (e.g., PPE requirements for nitrile exposure) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.